2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
CAS No.: 1185157-53-2
Cat. No.: VC5427733
Molecular Formula: C26H31ClN4OS
Molecular Weight: 483.07
* For research use only. Not for human or veterinary use.
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide - 1185157-53-2](/images/structure/VC5427733.png)
Specification
CAS No. | 1185157-53-2 |
---|---|
Molecular Formula | C26H31ClN4OS |
Molecular Weight | 483.07 |
IUPAC Name | 2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C26H31ClN4OS/c1-25(2,3)19-11-9-18(10-12-19)23-24(30-26(29-23)13-15-31(4)16-14-26)33-17-22(32)28-21-8-6-5-7-20(21)27/h5-12H,13-17H2,1-4H3,(H,28,32) |
Standard InChI Key | ZONUKBVRIIFWIS-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4Cl |
Introduction
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, typically beginning with the construction of the triazaspiro core. A representative pathway includes:
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Core Formation: Cyclization of methylamine derivatives with ketones or aldehydes under basic conditions to form the spirocyclic structure.
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Substituent Introduction:
Industrial-Scale Production
Industrial methods prioritize yield and purity through:
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Continuous Flow Reactors: To maintain precise temperature and mixing conditions during cyclization.
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Catalytic Systems: Palladium-based catalysts for efficient cross-coupling reactions, reducing byproduct formation.
Biological Activity and Mechanism
Pharmacological Targets
The compound’s design suggests interactions with enzymes or receptors:
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Enzyme Inhibition: The spirocyclic core and tert-butylphenyl group may bind to hydrophobic pockets in kinases or proteases, inhibiting activity.
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Receptor Modulation: The 2-chlorophenyl-acetamide chain could target G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors.
Comparative Analysis with Analogues
The tert-butyl group in the target compound enhances lipophilicity compared to teriflunomide, potentially improving blood-brain barrier penetration .
Stability and Reactivity
Degradation Pathways
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Oxidation: The sulfanyl group oxidizes to sulfoxides or sulfones under acidic conditions (e.g., H2O2).
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Hydrolysis: The acetamide bond is susceptible to enzymatic cleavage by esterases or proteases.
Future Directions
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Structural Optimization: Modify the tert-butyl group to balance lipophilicity and solubility.
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Target Identification: High-throughput screening to identify precise molecular targets.
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